4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde
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Overview
Description
4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a piperazine ring via an ethoxy bridge
Mechanism of Action
Target of Action
Related compounds such as 2- (4-methyl-piperazin-1-yl)-ethylamine and 4- [2- (4-Methyl-piperazin-1-yl)-ethyl]-phenylamine
Mode of Action
It’s worth noting that a compound with a similar structure, (4- (bis (4-fluorophenyl)methyl)piperazin-1-yl) (cyclohexyl)methanone hydrochloride (ldk1229), was found to bind more selectively to cannabinoid receptor type 1 (cb1) than to cannabinoid receptor type 2 . This suggests that “4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde” might interact with its targets in a similar manner.
Biochemical Pathways
Given the potential interaction with cannabinoid receptors mentioned above , it’s plausible that this compound could influence pathways related to pain perception, mood, and memory, among others, which are known to be modulated by these receptors.
Pharmacokinetics
A group of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles and their 5 substituted derivatives were found to have promising absorption, distribution, metabolism, and excretion calculations (adme) . This might suggest similar pharmacokinetic properties for the compound .
Result of Action
It was observed that compounds with similar structures produced loss of cell viability of mcf-10a cells . This suggests that “this compound” might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1-(2-chloroethyl)-4-methylpiperazine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde is replaced by the piperazine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Solvent recovery and recycling, as well as waste management, would also be critical considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid.
Reduction: 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzyl alcohol.
Substitution: Derivatives with different substituents on the piperazine ring.
Scientific Research Applications
4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential antipsychotic and antidepressant agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly those containing piperazine moieties.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- **4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine
- **2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole
- **2-((4-Arylpiperazin-1-yl)methyl)benzonitrile
Uniqueness
4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde is unique due to the presence of both an aldehyde group and a piperazine ring. This combination allows for a wide range of chemical modifications and interactions with biological targets. The ethoxy bridge provides additional flexibility and spatial arrangement, which can influence the compound’s reactivity and binding properties.
Properties
IUPAC Name |
4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-6-8-16(9-7-15)10-11-18-14-4-2-13(12-17)3-5-14/h2-5,12H,6-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAKHJJMBZUXKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359633 |
Source
|
Record name | 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100875-69-2 |
Source
|
Record name | 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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